molecular formula C8H10BrNS B13574770 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine

Cat. No.: B13574770
M. Wt: 232.14 g/mol
InChI Key: ASNMXHXJHNUKJQ-UHFFFAOYSA-N
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Description

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is a cyclopropane derivative featuring a primary amine group and a 4-bromo-substituted thiophene ring connected via a methylene (-CH2-) linker. The cyclopropane ring introduces significant ring strain, which can enhance reactivity and influence molecular interactions in biological systems . The bromine atom on the thiophene moiety contributes to electronic effects (e.g., electron-withdrawing character) and may improve binding affinity in enzyme inhibition or receptor modulation contexts .

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C8H10BrNS/c9-6-3-7(11-5-6)4-8(10)1-2-8/h3,5H,1-2,4,10H2

InChI Key

ASNMXHXJHNUKJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CS2)Br)N

Origin of Product

United States

Preparation Methods

Reductive Amination Approach (Indirect Reference)

While direct synthesis of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is scarcely detailed in open literature, related amine derivatives such as 1-(4-bromothiophen-2-yl)-N,N-dimethylmethanamine have been synthesized via reductive amination of 4-bromothiophene-2-carboxyaldehyde with dimethylamine using sodium cyanoborohydride as the reducing agent in ethanol and tetrahydrofuran solvents at room temperature. This approach suggests the feasibility of reductive amination for introducing amine substituents on bromothiophene derivatives.

Cyclopropanation and Amination Sequence (Inferred from Related Compounds)

The synthesis of cyclopropane-containing thiophene derivatives generally involves:

  • Preparation of bromothiophene aldehyde or bromothiophene methyl halide intermediates.
  • Cyclopropanation via carbenoid or organometallic reagents targeting the methylene position adjacent to the thiophene ring.
  • Subsequent introduction or transformation to amine functionality on the cyclopropane ring.

For example, 1-((3-bromothiophen-2-yl)methyl)cyclopropan-1-amine has been synthesized by bromination of thiophene followed by cyclopropanation and amination steps under controlled conditions, emphasizing the importance of temperature, solvent, and catalyst choice to optimize yield and purity.

Advanced Synthetic Techniques

Industrial or large-scale synthesis may employ continuous flow reactors to enhance reaction control and efficiency, especially for sensitive steps like bromination and cyclopropanation. These methods allow better temperature regulation and mixing, reducing side reactions and improving product consistency.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Bromination of thiophene Bromine or N-bromosuccinimide (NBS) Selective bromination at 4-position of thiophene
Formation of bromothiophene aldehyde Oxidation or formylation methods Precursor for methylene bridge formation
Reductive amination Amine source, NaBH3CN, AcOH, EtOH/THF Mild conditions, room temperature, inert atmosphere
Cyclopropanation Diazo compounds, carbenoid reagents, or organometallics Requires low temperature control (-78 °C to 0 °C)
Amination of cyclopropane ring Amination reagents or substitution reactions May involve protection/deprotection strategies

Example Synthetic Procedure (Hypothetical Based on Analogous Literature)

  • Synthesis of 4-bromothiophene-2-carboxyaldehyde: Brominate thiophene selectively at the 4-position, followed by formylation to introduce the aldehyde group.

  • Reductive amination: React 4-bromothiophene-2-carboxyaldehyde with cyclopropan-1-amine under reductive amination conditions using sodium cyanoborohydride in ethanol and tetrahydrofuran with acetic acid as catalyst at room temperature.

  • Purification: Extract the product with organic solvents, wash with aqueous solutions to remove impurities, dry over sodium sulfate, and concentrate under reduced pressure.

  • Characterization: Confirm structure by ^1H NMR, ^13C NMR, and mass spectrometry.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Reductive amination (related) 4-bromothiophene-2-carboxyaldehyde, cyclopropan-1-amine, NaBH3CN, AcOH Room temperature, EtOH/THF ~80-86 Mild, straightforward Requires pure aldehyde precursor
Bromination + cyclopropanation + amination Bromine/NBS, diazo compounds or carbenoids, amination reagents Low temperature (-78 °C to 0 °C) Variable High selectivity possible Multi-step, sensitive steps
Continuous flow synthesis (industrial) Same as above with flow reactor setup Controlled temperature and mixing Improved Scalability, reproducibility Requires specialized equipment

Research and Source Evaluation

  • The reductive amination method for related compounds is well-documented with yields around 86% and characterized by NMR spectroscopy, indicating a reliable synthetic route.
  • The bromination and subsequent cyclopropanation steps require strict temperature control and inert atmosphere to avoid side reactions, as demonstrated in studies on similar bromothiophene-cyclopropane derivatives.
  • Industrial synthesis benefits from continuous flow technology to improve reaction efficiency and product consistency.

Chemical Reactions Analysis

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the bromothiophene moiety to a thiophene.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is an organic compound featuring a cyclopropane ring, a brominated thiophene moiety, and an amine functional group. It has a bromine atom at the 4-position of the thiophene ring, giving it unique electronic properties and potential biological activity. Preliminary studies suggest potential applications in pharmacology, particularly in developing therapeutics targeting specific diseases mediated by enzyme activity or receptor interactions. The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic characteristics compared to other aromatic systems, leading to different biological activities and chemical reactivities.

Research and Applications
Studies on the interactions of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine with biological targets reveal that the compound can modulate enzyme activities and receptor functions. Its ability to form stable complexes through hydrogen bonding and other interactions enhances its potential as a lead compound for drug development. Research into its pharmacodynamics and pharmacokinetics is ongoing to better understand its therapeutic potential.

Structural Similarities and Differences
Several compounds share structural similarities with 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine:

Compound NameStructural FeaturesUniqueness
1-(4-Bromophenyl)cyclopropan-1-amineContains a phenyl ring instead of a thiophene ringLacks the unique electronic properties imparted by thiophene
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amineContains a pyrimidine ringDifferent reactivity due to nitrogen presence
1-(4-Bromo-2-thienyl)methylcyclopropan-1-amineSimilar structure but with a methyl group on the cyclopropane ringVariation in steric hindrance and electronic effects

Mechanism of Action

The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopropanamine Derivatives

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine 4-Bromothiophene-methyl C9H9BrNS ~244.14 Thiophene heterocycle; bromine enhances lipophilicity and electronic effects
1-(4-Bromophenyl)cyclopropanamine 4-Bromophenyl C9H10BrN 212.09 Phenyl ring lacks sulfur; reduced electron-rich character vs. thiophene
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine HCl 2-Fluorophenyl-methyl (+ HCl salt) C10H12ClFN 225.66 Fluorine’s electronegativity increases polarity; HCl salt improves solubility
1-(Trifluoromethyl)cyclopropan-1-amine HCl Trifluoromethyl C4H6ClF3N 163.55 Strong electron-withdrawing CF3 group; potential metabolic stability
1-[(4-Bromophenyl)methyl]cyclobutane-1-carbaldehyde Cyclobutane-carbaldehyde + 4-bromophenyl C10H11BrO 243.10 Cyclobutane (larger ring) reduces strain; aldehyde enables covalent binding

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., 1-[(2-fluorophenyl)methyl]cyclopropan-1-amine HCl) exhibit higher aqueous solubility compared to free bases due to ionic character .
  • Stability : Fluorinated derivatives (e.g., 1-(trifluoromethyl)cyclopropan-1-amine) demonstrate improved metabolic stability due to the resilience of C-F bonds .

Biological Activity

1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is an organic compound notable for its unique structure, which includes a cyclopropane ring, a brominated thiophene moiety, and an amine functional group. Its molecular formula is C8H10BrNS, indicating the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms. The compound's distinct electronic properties arise from the bromine atom at the 4-position of the thiophene ring, contributing to its potential biological activities.

The biological activity of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound is capable of forming stable complexes through hydrogen bonding and electrostatic interactions, which can significantly influence biological pathways. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, making it a promising candidate for drug development targeting specific diseases.

Research Findings

Recent research has highlighted several potential applications for this compound:

  • Antimicrobial Activity : Studies indicate that 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine exhibits broad-spectrum antibacterial properties. It has been shown to disperse established bacterial biofilms and induce a slower development of bacterial resistance compared to traditional antibiotics like norfloxacin .
  • Anticancer Properties : The compound's ability to interact with cellular targets suggests potential anticancer applications. Ongoing research is investigating its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

Comparative Analysis

To better understand the uniqueness of 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
1-(4-Bromophenyl)cyclopropan-1-amineContains a phenyl ring instead of a thiophene ringLacks unique electronic properties
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amContains a pyrimidine ringDifferent reactivity due to nitrogen presence
1-(4-Bromo-2-thienyl)methylcyclopropan-1-amSimilar structure but with variations in substituentsVariation in steric hindrance

The presence of the bromothiophene moiety in 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine imparts distinct electronic characteristics compared to other cyclopropanamine derivatives, potentially leading to unique biological activities.

Case Study 1: Antibacterial Effects

In a recent study, 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine was tested for its antibacterial efficacy against various strains, including MRSA. The results indicated that at concentrations above the minimum inhibitory concentration (MIC), the compound displayed significant bactericidal activity. Time-kill kinetic studies demonstrated that the compound could directly kill MRSA cells and significantly impact their growth rate even after removal from the treatment environment .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effects on human cancer cell lines. Initial findings suggest that it may induce apoptosis and inhibit proliferation in specific cancer types. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a bromothiophene precursor followed by amine functionalization. For example, analogous compounds are synthesized via nucleophilic substitution between a brominated thiophene derivative (e.g., 4-bromothiophen-2-ylmethyl chloride) and cyclopropanamine under basic conditions (e.g., NaHCO₃ in THF at 60°C) . Optimization includes adjusting solvent polarity (e.g., DMF vs. toluene), temperature, and stoichiometry to improve yield. Monitoring by TLC or HPLC ensures reaction completion.

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection uses a diffractometer (e.g., Bruker D8 Venture), and refinement employs SHELXL for small-molecule structures . For twinned crystals or low-resolution data, OLEX2 integrates visualization and refinement tools to resolve ambiguities .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Initial screening includes:

  • Receptor binding assays : Radioligand displacement studies (e.g., 5-HT2C receptors, using [³H]-mesulergine) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays (e.g., cytochrome P450 isoforms) with LC-MS/MS analysis of metabolites .
  • Cellular viability : MTT assays in HEK-293 or HepG2 cells to assess cytotoxicity .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) be explored to enhance target selectivity?

  • Methodological Answer :

  • Analog synthesis : Replace the bromothiophene group with fluorophenyl or pyridyl moieties to compare binding affinities .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor pockets (e.g., 5-HT2C vs. 5-HT2A subtypes) .
  • Pharmacophore mapping : Identify critical substituents (e.g., bromine’s steric effects) using comparative NMR chemical shift data .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. HRMS) during characterization?

  • Methodological Answer :

  • Dynamic effects in NMR : Use variable-temperature NMR to detect conformational exchange broadening in the cyclopropane ring .
  • HRMS ambiguity : Employ tandem MS (MS/MS) to differentiate isobaric fragments or isotopic patterns (e.g., bromine’s 1:1 natural abundance for ⁷⁹Br/⁸¹Br) .
  • Cross-validation : Compare with DFT-calculated spectra (e.g., Gaussian 16) for expected shifts .

Q. How can synthetic by-products be minimized in large-scale preparations?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., over-alkylation) by precise control of residence time .
  • Catalytic optimization : Screen Pd/Cu catalysts for Buchwald-Hartwig couplings to suppress dehalogenation by-products .
  • Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) to isolate the amine product .

Comparative Analysis

Compound Structural Feature Key Research Application
1-((4-Bromothiophen-2-yl)methyl)cyclopropan-1-amineBromothiophene + cyclopropane5-HT2C receptor modulation
1-(4-Chlorophenyl)cyclopentan-1-amineChlorophenyl + cyclopentaneEnzyme inhibition (CYP450)
(R)-1-(2-Bromopyridin-4-yl)-2,2,2-trifluoroethylamineBromopyridine + trifluoroethylAntibacterial lead optimization

Key Insight : The bromothiophene group enhances π-π stacking in receptor binding compared to chlorophenyl analogs, while cyclopropane rigidity improves metabolic stability .

Data Analysis Tools

  • Crystallography : SHELXL , OLEX2 .
  • Spectroscopy : MestReNova (NMR), XCalibur (HRMS).
  • Computational : Gaussian 16 (DFT), PyMOL (docking visualization).

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